molecular formula C11H13N B1593377 2,3,5-Trimethyl-1H-indole CAS No. 21296-92-4

2,3,5-Trimethyl-1H-indole

Cat. No.: B1593377
CAS No.: 21296-92-4
M. Wt: 159.23 g/mol
InChI Key: HOFNMMIHFZBKPW-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids, which play crucial roles in cell biology . The compound this compound is characterized by the presence of three methyl groups attached to the indole ring at positions 2, 3, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-1H-indole can be achieved through several methods, including classical and modern synthetic routes. One of the most common methods is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Other methods include the Bartoli indole synthesis, Bischler indole synthesis, and the Larock indole synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum production of the desired compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2,3,5-Trimethyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, influencing biological processes. The compound’s effects are mediated through its ability to bind to specific receptors, modulate enzyme activity, and alter cellular signaling pathways .

Comparison with Similar Compounds

    Indole: The parent compound, which lacks the three methyl groups.

    3-Methylindole: A derivative with a single methyl group at position 3.

    5-Methylindole: A derivative with a single methyl group at position 5.

    2,3-Dimethylindole: A derivative with two methyl groups at positions 2 and 3.

Uniqueness: 2,3,5-Trimethyl-1H-indole is unique due to the specific positioning of its three methyl groups, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can enhance the compound’s stability and modify its interaction with biological targets compared to other indole derivatives .

Properties

IUPAC Name

2,3,5-trimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-7-4-5-11-10(6-7)8(2)9(3)12-11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFNMMIHFZBKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175561
Record name 2,3,5-Trimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21296-92-4
Record name 2,3,5-Trimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21296-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trimethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021296924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-TRIMETHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0TZ55R5R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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